

(R)-2-Phenylpyrrolidine: A Technical Guide to its CAS Number and Structure Elucidation

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Compound of Interest

Compound Name: (R)-2-Phenylpyrrolidine

Cat. No.: B1332707

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This in-depth technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and the detailed structure elucidation of **(R)-2-Phenylpyrrolidine**. This chiral scaffold is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its synthesis and characterization essential for its effective application.

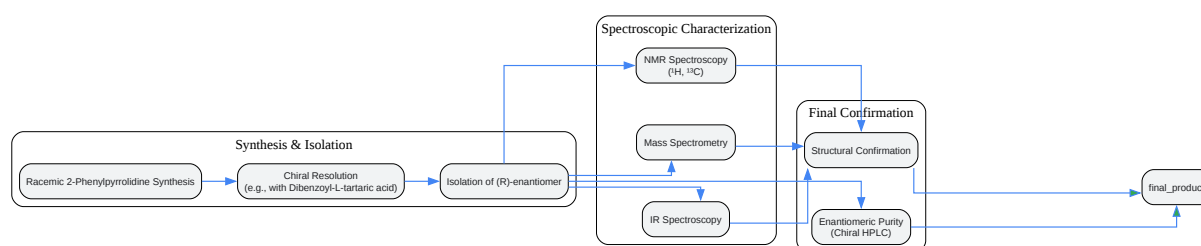
Core Data Summary

For clarity and rapid comparison, the key identifiers and physical properties of **(R)-2-Phenylpyrrolidine** and its racemic form are summarized below.

Property	(R)-2-Phenylpyrrolidine	rac-2-Phenylpyrrolidine
CAS Number	56523-47-8[1]	1006-64-0[2]
Molecular Formula	C ₁₀ H ₁₃ N[1]	C ₁₀ H ₁₃ N[2]
Molecular Weight	147.22 g/mol [1]	147.22 g/mol [2]
Appearance	Colorless to light yellow liquid	Light yellow clear liquid

Structure Elucidation: A Multi-faceted Approach

The definitive structure and stereochemistry of **(R)-2-Phenylpyrrolidine** are established through a combination of spectroscopic techniques and classical chemical methods. The logical workflow for its structure elucidation, from synthesis to confirmation, is outlined below.



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Caption: Workflow for the Synthesis and Structure Elucidation of **(R)-2-Phenylpyrrolidine**.

Spectroscopic Data

The structural integrity of **(R)-2-Phenylpyrrolidine** is confirmed by a suite of spectroscopic methods. While a complete, unified dataset from a single source is not readily available in public literature, the following tables compile representative data based on the characterization of closely related analogs and the general principles of spectroscopic analysis for this class of compounds.

Table 1: Representative ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Assignment
7.40 - 7.20	m	Aromatic protons (5H)
4.15	t	Methine proton (CH-Ph)
3.40 - 3.20	m	Methylene protons (CH ₂ -N)
2.30 - 1.80	m	Methylene protons (CH ₂ -CH ₂ -N and CH ₂ -CH-Ph)
1.70	br s	Amine proton (NH)

Table 2: Representative ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
145.0	Quaternary Aromatic Carbon
128.5	Aromatic CH
127.0	Aromatic CH
126.0	Aromatic CH
63.0	Methine Carbon (CH-Ph)
47.0	Methylene Carbon (CH ₂ -N)
35.0	Methylene Carbon
25.0	Methylene Carbon

Table 3: Representative IR and Mass Spectrometry Data

Technique	Characteristic Peaks
IR (Infrared Spectroscopy)	3300-3400 cm^{-1} (N-H stretch), 3000-3100 cm^{-1} (Aromatic C-H stretch), 2850-2950 cm^{-1} (Aliphatic C-H stretch), 1600, 1495 cm^{-1} (C=C aromatic stretch)
MS (Mass Spectrometry)	m/z 147 (M^+), 146 (M-H^+), 91 (tropylium ion)

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis and characterization of **(R)-2-Phenylpyrrolidine**. The following sections provide an overview of established methodologies.

Synthesis of Racemic 2-Phenylpyrrolidine

A common route to racemic 2-phenylpyrrolidine involves the reduction of 5-phenyl-3,4-dihydro-2H-pyrrole.

Protocol:

- **Preparation of 5-phenyl-3,4-dihydro-2H-pyrrole:** This intermediate can be synthesized via the cyclization of 4-amino-4-phenylbutanal or a related precursor.
- **Reduction:** The imine is then reduced using a suitable reducing agent, such as sodium borohydride (NaBH_4) in methanol or catalytic hydrogenation (e.g., H_2 gas with a palladium on carbon catalyst).
- **Work-up and Purification:** Following the reduction, an aqueous work-up is performed to remove inorganic byproducts. The crude product is then purified by distillation under reduced pressure or column chromatography to yield racemic 2-phenylpyrrolidine.

Chiral Resolution of 2-Phenylpyrrolidine

The separation of the racemic mixture into its constituent enantiomers is a critical step. This is often achieved by classical resolution using a chiral resolving agent.

Protocol using (-)-O,O'-Dibenzoyl-L-tartaric acid:

- **Diastereomeric Salt Formation:** Racemic 2-phenylpyrrolidine is dissolved in a suitable solvent, such as methanol or ethanol. To this solution, a half-molar equivalent of (-)-O,O'-dibenzoyl-L-tartaric acid, also dissolved in the same solvent, is added.
- **Fractional Crystallization:** The mixture is allowed to stand, often with cooling, to induce the crystallization of the less soluble diastereomeric salt, which in this case is the salt of **(R)-2-phenylpyrrolidine** with (-)-O,O'-dibenzoyl-L-tartaric acid.
- **Isolation of the Diastereomeric Salt:** The precipitated salt is isolated by filtration and washed with a small amount of cold solvent to remove the more soluble diastereomer.
- **Liberation of the Free Amine:** The purified diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the free **(R)-2-phenylpyrrolidine**.
- **Extraction and Purification:** The enantiomerically enriched amine is extracted into an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous drying agent (e.g., MgSO_4), and the solvent is removed under reduced pressure. The final product can be further purified by distillation if necessary.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

- IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

Mass Spectrometry (MS):

- Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Enantiomeric Purity Determination:

- The enantiomeric excess (e.e.) of the resolved **(R)-2-Phenylpyrrolidine** is determined by chiral high-performance liquid chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.

This guide provides a foundational understanding of the key chemical data and methodologies associated with **(R)-2-Phenylpyrrolidine**. For specific applications, further optimization of the described protocols may be necessary.

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References

- 1. (R)-2-Phenylpyrrolidine | C₁₀H₁₃N | CID 1520807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenylpyrrolidine | C₁₀H₁₃N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]
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